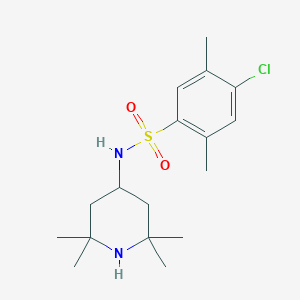
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as ND-336, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds, which are known for their various biological activities.
Mecanismo De Acción
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide binds to the sigma-1 receptor and modulates its activity, which in turn affects various downstream signaling pathways. It has been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, and to inhibit the release of others, such as glutamate. It also modulates calcium signaling and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and to have antidepressant and anxiolytic effects. It has also been found to have analgesic effects and to reduce neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor and is selective for this receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. It is also relatively stable and easy to synthesize.
However, there are also some limitations to the use of 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and anxiety. It may also have potential as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Another area of interest is the development of new analogs of 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide with improved properties, such as increased solubility and longer half-life. These analogs may be useful for studying the sigma-1 receptor and for developing new treatments for neurological and psychiatric disorders.
In conclusion, 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a promising compound that has been extensively studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and its various biochemical and physiological effects make it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential of 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide and its analogs for use in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmitter release and calcium signaling.
Propiedades
Fórmula molecular |
C17H27ClN2O2S |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O2S/c1-11-8-15(12(2)7-14(11)18)23(21,22)19-13-9-16(3,4)20-17(5,6)10-13/h7-8,13,19-20H,9-10H2,1-6H3 |
Clave InChI |
UHUNXZBXCCVDLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
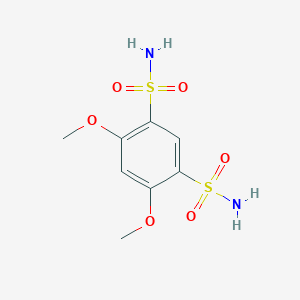
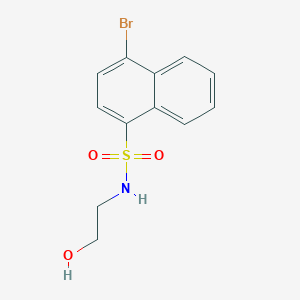
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
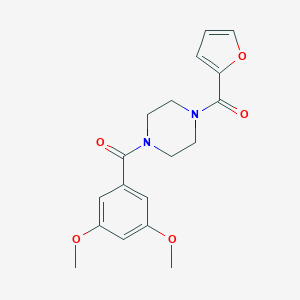
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
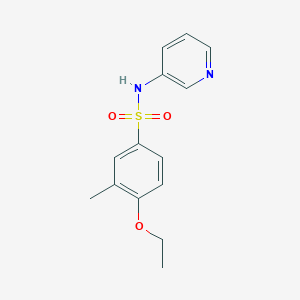

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)